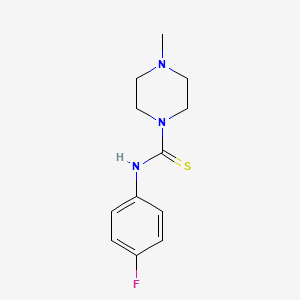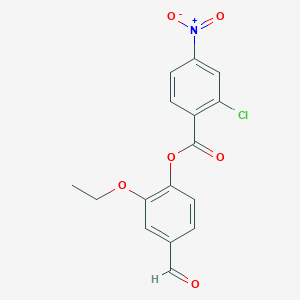![molecular formula C12H17N3O2 B5887702 N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5887702.png)
N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide, also known as DMBCI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMBCI is a pyridinecarboximidamide derivative that has been synthesized using various methods.
作用机制
N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide exerts its therapeutic effects through various mechanisms of action. This compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound has also been shown to modulate signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt pathway. Additionally, this compound has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit cancer cell growth and induce apoptosis, reduce inflammation, and modulate signaling pathways involved in cancer cell growth and survival. This compound has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative disorders. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has several advantages for lab experiments. This compound has high purity and stability, making it easy to handle and store. This compound has also been synthesized using various methods, allowing for flexibility in the experimental design. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in humans, which may limit its translation to clinical applications.
未来方向
There are several future directions for N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide research. This compound has shown promising results in preclinical studies, and further studies are needed to determine its safety and efficacy in humans. This compound may also have potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the molecular mechanisms underlying this compound's therapeutic effects and to identify potential biomarkers for patient selection and monitoring. Overall, this compound has the potential to be a valuable therapeutic agent for various diseases, and further research is warranted.
合成方法
N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has been synthesized using various methods, including the reaction of 3-aminopyridine with 3,3-dimethylbutanoyl chloride, followed by the reaction with hydroxylamine hydrochloride. Another method involves the reaction of 3-pyridinecarboxaldehyde with 3,3-dimethylbutanoyl chloride, followed by the reaction with hydroxylamine hydrochloride. These methods have resulted in the successful synthesis of this compound with high yields and purity.
科学研究应用
N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. This compound has also been studied for its neuroprotective effects and potential treatment for neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)7-10(16)17-15-11(13)9-5-4-6-14-8-9/h4-6,8H,7H2,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOURMOJARBUSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)ON=C(C1=CN=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(=O)O/N=C(/C1=CN=CC=C1)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,3-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5887626.png)
![{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B5887633.png)

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5887652.png)

![4-(2-chlorobenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5887665.png)


![4-(1-azepanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5887693.png)
![2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5887699.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine](/img/structure/B5887708.png)

![N-ethyl-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5887725.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5887744.png)